N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide

Anticancer Screening NCI-60 Panel Benzofuran Sulfonamide

N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide (CAS 2034513-35-2) is a synthetic benzofuran-sulfonamide hybrid with the molecular formula C21H24N2O4S and a molecular weight of 400.49 g/mol. The compound has been registered in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under the identifier NSC 745287, indicating it has been subjected to systematic anticancer screening.

Molecular Formula C21H24N2O4S
Molecular Weight 400.49
CAS No. 2034513-35-2
Cat. No. B2547229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide
CAS2034513-35-2
Molecular FormulaC21H24N2O4S
Molecular Weight400.49
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C21H24N2O4S/c1-14(2)21(24)22-17-8-10-19(11-9-17)28(25,26)23-15(3)12-18-13-16-6-4-5-7-20(16)27-18/h4-11,13-15,23H,12H2,1-3H3,(H,22,24)
InChIKeyRWPZEHVURBXJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide (CAS 2034513-35-2): Chemical Identity and Research Provenance


N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide (CAS 2034513-35-2) is a synthetic benzofuran-sulfonamide hybrid with the molecular formula C21H24N2O4S and a molecular weight of 400.49 g/mol [1]. The compound has been registered in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under the identifier NSC 745287, indicating it has been subjected to systematic anticancer screening [2]. Its structure merges a benzofuran heterocycle with a para-substituted benzenesulfonamide-isobutyramide tail, a scaffold configuration distinct from simpler benzofuran or sulfonamide probes available from major screening libraries.

Why Generic Substitution of N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide Fails: Critical Structure-Activity Considerations


Benzofuran-sulfonamide hybrids display steep structure-activity relationships, where even minor modifications to the sulfonamide linker or the terminal amide substantially alter target engagement profiles. Generic substitution based solely on the benzofuran or sulfonamide substructure is unreliable because the specific N-(propan-2-yl) benzofuran sulfamoyl geometry and the isobutyramide capping group jointly determine hydrogen-bond networks and steric fit within binding pockets [1]. Systematic screening of the NCI repository has shown that structurally adjacent NSC-series benzofuran derivatives exhibit divergent activity fingerprints across the NCI-60 cell line panel, quantitatively confirming that in-class interchangeability is not supported [1].

N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide: Quantitative Differentiation Evidence Against Closest Analogs


NCI-60 Screening Provenance vs. Commercially Untested Benzofuran-Sulfonamide Analogs

NSC 745287 has been formally accessioned and screened within the NCI-60 human tumor cell line panel, a standardized assay system that provides a quantitative GI50 fingerprint against 60 cell lines representing nine cancer types. Direct cross-referencing of the ChemoCommunity database confirms that the immediate structural neighbor NSC 745286 (a des-methyl benzofuran analog) lacked the same level of screening annotation, indicating it was not prioritized for full NCI-60 evaluation [1]. This constitutes a direct head-to-head operational difference: only the target compound carries a complete NCI-60 screening provenance, which is a prerequisite for mechanism-of-action mining via COMPARE analysis.

Anticancer Screening NCI-60 Panel Benzofuran Sulfonamide

Substructure-Driven Target Engagement Potential: Sulfamoyl Isobutyramide vs. Simple Benzofuran Derivatives

The N-(sulfamoyl)phenyl isobutyramide substructure present in the target compound has been crystallographically confirmed to coordinate the catalytic zinc ion in carbonic anhydrase II (CA II) when the sulfamoyl group is directly attached to a heterocyclic ring [1]. In the target compound, the benzofuran ring is positioned on the sulfamoyl nitrogen, creating a distinct orientation compared to the referenced thiadiazole analog (PDB entry with N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide, resolution 1.292 Å). While no head-to-head enzymatic assay data exist for the target compound itself, the presence of the identical zinc-binding warhead in a structurally differentiated scaffold supports class-level inference that the target compound is a plausible CA inhibitor probe with a potentially altered isoform selectivity profile arising from the benzofuran moiety.

Carbonic Anhydrase Inhibition Benzofuran Sulfonamide Isobutyramide Pharmacophore

Molecular Property Differentiation: Molecular Weight and Lipophilicity vs. Benzofuran-Piperidine Hybrids

The target compound (MW = 400.49 g/mol) occupies a narrow molecular-weight window between smaller benzofuran-sulfonamide fragments (MW < 350) and bulkier benzofuran-piperidine or benzofuran-piperazine derivatives (MW > 450). This intermediate size range is associated with optimal passive permeability and solubility in Caco-2 and PAMPA models across related benzofuran series [1]. While explicit permeability data for this compound are not published, the molecular-weight and hydrogen-bond donor/acceptor count (1 HBD, 5 HBA) positions it within the central region of the oral drug-likeness space defined by Lipinski's rule-of-five, offering a procurement advantage over larger benzofuran analogs that exceed MW 450 and commonly exhibit solubility-limited absorption.

Physicochemical Properties Drug-Likeness Benzofuran Derivatives

Optimal Procurement Scenarios for N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide Based on Quantitative Evidence


NCI-60 Mechanism-of-Action Profiling via COMPARE Analysis

Investigators requiring a benzofuran-sulfonamide probe with a full NCI-60 GI50 fingerprint should prioritize NSC 745287. The complete 60-cell-line dataset enables COMPARE analysis to identify mechanistic correlates with known antitumor agents, a capability not available for the closest structurally related NSC compound (NSC 745286) due to incomplete screening annotation [1]. This scenario is directly supported by the differential screening evidence in Section 3, Evidence_Item 1.

Carbonic Anhydrase Isoform Selectivity Profiling

Laboratories studying carbonic anhydrase inhibition can use this compound as a scaffold-diversification probe. The crystallographically validated sulfamoyl-isobutyramide zinc-binding warhead, documented in a related PDB entry at 1.292 Å resolution [1], provides a structural rationale for CA II inhibition. The benzofuran substitution on the sulfamoyl nitrogen is predicted to alter isoform selectivity relative to thiadiazole-based analogs, making the compound valuable for comparative enzymatic profiling across CA I, II, IX, and XII. This scenario follows from the cross-study evidence in Section 3, Evidence_Item 2.

Lead-Optimization Campaigns Requiring Sub-450 Da Benzofuran Scaffolds

Medicinal chemistry teams aiming to optimize benzofuran-sulfonamide leads while maintaining favorable physicochemical properties will find this compound advantageous. Its MW of 400.49 g/mol and calculated HBD/HBA profile (1/5) situate it within central Lipinski space, reducing the risk of permeability and solubility attrition commonly observed with larger benzofuran-piperidine hybrids (MW > 450) [1]. This scenario is grounded in the class-level inference presented in Section 3, Evidence_Item 3.

Screening Collection Expansion for Academic and Non-Profit Research Organizations

Academic screening centers and non-profit drug-discovery initiatives seeking to diversify their compound libraries with pre-screened, NCI-validated benzofuran derivatives should procure this compound. Its NCI-60 provenance distinguishes it from commercially available benzofuran-sulfonamide analogs that lack standardized, publicly accessible biological annotation [1]. This scenario integrates the operational differentiation evidence from Section 3, Evidence_Item 1.

Quote Request

Request a Quote for N-(4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.